4-Ethoxybenzo[c]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzo[c]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused benzene and pyridazine ring system with an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c]cinnoline can be achieved through several methods. One common approach involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. For instance, the cyclization of ortho-ethynylarenediazonium salts can yield benzo[c]cinnoline derivatives .
Another method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This method allows for the construction of diversely functionalized benzo[c]cinnoline derivatives with high efficiency and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[c]cinnolinium salts.
Reduction: Reduction reactions can convert nitroaryls to benzo[c]cinnoline derivatives.
Substitution: Substitution reactions involving aryl halides and aryl hydrazides or nitrobenzene can yield benzo[c]cinnoline derivatives.
Common Reagents and Conditions
Oxidation: Copper(II) or electrochemical oxidation.
Reduction: Electrochemical reduction or transition-metal catalysis.
Substitution: Aryl halides, aryl hydrazides, and nitrobenzene under appropriate catalytic conditions.
Major Products
The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Ethoxybenzo[c]cinnoline has several scientific research applications, including:
Chemistry: Used as a ligand to construct complexes and as a building block for the synthesis of other heterocyclic compounds.
Biology: Employed in the development of biosensors and as a fluorophore for biological studies.
Medicine: Investigated for its potential anticancer, antiandrogenic, and antimicrobial activities.
Industry: Utilized in the production of organic field-effect transistors and other electronic materials
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[c]cinnoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s fluorescence properties are due to its unique photophysical characteristics, including broad absorption bands and large Stoke shifts .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: A parent compound with a similar fused benzene and pyridazine ring system.
Quinoxaline: Another heterocyclic compound with a fused benzene and pyrazine ring system.
Quinazoline: A compound with a fused benzene and pyrimidine ring system.
Uniqueness
4-Ethoxybenzo[c]cinnoline is unique due to its ethoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-ethoxybenzo[c]cinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.